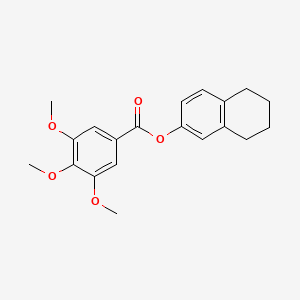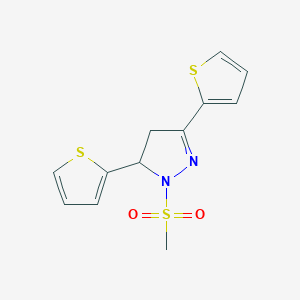![molecular formula C18H25NO5 B4109576 ethyl 1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4109576.png)
ethyl 1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate, commonly known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPC is a piperidinecarboxylate ester that is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of EPPC is not fully understood. However, studies have shown that EPPC exerts its anti-inflammatory and anticancer effects through various pathways. EPPC has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, EPPC has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
EPPC has been shown to have various biochemical and physiological effects. Studies have shown that EPPC can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, EPPC has been shown to induce apoptosis in cancer cells by activating the caspase pathway. EPPC has also been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EPPC is its potent anti-inflammatory and anticancer properties. Additionally, EPPC is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of EPPC is its potential toxicity. Studies have shown that EPPC can be toxic at high concentrations and can cause liver damage.
Direcciones Futuras
There are several future directions for research on EPPC. One area of research is the development of novel EPPC analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of EPPC and its potential applications in various fields. Finally, more studies are needed to determine the safety and toxicity of EPPC in humans.
Conclusion:
In conclusion, EPPC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPC is synthesized through a multi-step process and has potent anti-inflammatory and anticancer properties. However, EPPC can be toxic at high concentrations and further studies are needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
EPPC has been extensively studied for its potential applications in various fields. One of the major areas of research is its potential as an anti-inflammatory agent. Studies have shown that EPPC has potent anti-inflammatory properties and can be used to treat various inflammatory conditions. Additionally, EPPC has been studied for its potential as an anticancer agent. Studies have shown that EPPC can induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
ethyl 1-[2-(4-methoxyphenoxy)propanoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-4-23-18(21)14-9-11-19(12-10-14)17(20)13(2)24-16-7-5-15(22-3)6-8-16/h5-8,13-14H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIZAYSOCHJMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-bromobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4109498.png)

![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4109520.png)

![2-amino-8'-ethoxy-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4109531.png)

![N-{1-[4-allyl-5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4109544.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4109548.png)
![1-benzoyl-1a-(2-furoyl)-1-methyl-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4109559.png)

![5-(2-chlorophenyl)-7-(2,6-dichlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4109565.png)
![1-(4-bromophenyl)-2-{[5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4109573.png)

![N-methyl-5-[4-(1-naphthylacetyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4109596.png)
